1,1-Bis(prop-2-enoxy)hexadecane
Description
1,1-Bis(prop-2-enoxy)hexadecane (systematic IUPAC name: 1,1-bis(allyloxy)hexadecane) is a symmetrical ether derivative of hexadecane, featuring two allyl ether (prop-2-enoxy) groups attached to the first carbon of a 16-carbon chain.
Properties
CAS No. |
18302-67-5 |
|---|---|
Molecular Formula |
C22H42O2 |
Molecular Weight |
338.576 |
IUPAC Name |
1,1-bis(prop-2-enoxy)hexadecane |
InChI |
InChI=1S/C22H42O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-22(23-20-5-2)24-21-6-3/h5-6,22H,2-4,7-21H2,1H3 |
InChI Key |
IQIURCJINABKIG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(OCC=C)OCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Bis(prop-2-enoxy)hexadecane can be synthesized through the acetalization of hexadecanal with diallyl alcohol. The reaction typically involves the use of an acid catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the acetal. The reaction is carried out under mild conditions, often at room temperature, and the water produced during the reaction is removed to drive the equilibrium towards the formation of the acetal .
Industrial Production Methods: In an industrial setting, the production of hexadecanal diallyl acetal can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and catalyst concentration, ensuring high yields and purity of the product. The use of heterogeneous catalysts, such as acid-modified montmorillonite, can also be advantageous for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1,1-Bis(prop-2-enoxy)hexadecane can undergo various chemical reactions, including:
Oxidation: The acetal can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the acetal can yield the corresponding alcohol.
Substitution: The acetal group can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic or basic conditions can facilitate the substitution reactions.
Major Products:
Oxidation: Hexadecanoic acid.
Reduction: Hexadecanol.
Substitution: Various substituted acetals depending on the reagents used.
Scientific Research Applications
1,1-Bis(prop-2-enoxy)hexadecane has several applications in scientific research:
Organic Synthesis: It is used as a protecting group for aldehydes in multi-step organic synthesis.
Biology: It can be used in studies involving lipid metabolism and signaling pathways.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of hexadecanal diallyl acetal involves its ability to protect the aldehyde group from unwanted reactions. The acetal group can be hydrolyzed under acidic conditions to regenerate the aldehyde, which can then participate in further chemical reactions. This protection-deprotection strategy is widely used in organic synthesis to achieve chemoselectivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural analogs of 1,1-Bis(prop-2-enoxy)hexadecane, highlighting variations in substituent groups and molecular properties:
Key Observations:
- Chain Length and Hydrophobicity : 1,1-Bis(dodecyloxy)hexadecane (C₄₀H₈₂O₂) exhibits extreme hydrophobicity due to its dual dodecyl chains, making it less soluble in polar solvents compared to the allyl-substituted analog .
- Branching Effects : Hexadecanal diisopentyl acetal (C₂₆H₅₄O₂) demonstrates how branched substituents (3-methylbutoxy) reduce crystallinity and enhance solubility in organic solvents compared to linear-chain derivatives .
Solubility and Surface Activity:
- 1,1-Bis(dodecyloxy)hexadecane : Shows negligible solubility in water and high affinity for hydrophobic environments, as evidenced by its use in lipid membrane studies .
- Hexadecanal diisopentyl acetal : Used as an intermediate in fragrance and polymer industries, leveraging its branched structure for improved miscibility in organic matrices .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
